molecular formula C15H21N3O B12713750 5-(4-(4-Methylphenyl)-1-piperazinyl)-2-pyrrolidinone CAS No. 91703-17-2

5-(4-(4-Methylphenyl)-1-piperazinyl)-2-pyrrolidinone

Cat. No.: B12713750
CAS No.: 91703-17-2
M. Wt: 259.35 g/mol
InChI Key: ZJRBBGGENIGEPC-UHFFFAOYSA-N
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Description

5-(4-(4-Methylphenyl)-1-piperazinyl)-2-pyrrolidinone is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-Methylphenyl)-1-piperazinyl)-2-pyrrolidinone typically involves the reaction of 4-methylphenylpiperazine with a suitable pyrrolidinone derivative. One common method involves the use of 4-methylphenylpiperazine and 2-pyrrolidinone in the presence of a catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-Methylphenyl)-1-piperazinyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the pyrrolidinone moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or pyrrolidinone derivatives.

Scientific Research Applications

5-(4-(4-Methylphenyl)-1-piperazinyl)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-(4-Methylphenyl)-1-piperazinyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenylpiperazine: Shares the piperazine ring and 4-methylphenyl group but lacks the pyrrolidinone moiety.

    2-Pyrrolidinone: Contains the pyrrolidinone ring but lacks the piperazine and 4-methylphenyl groups.

    N-Phenylpiperazine: Similar piperazine structure but with a phenyl group instead of a 4-methylphenyl group.

Uniqueness

5-(4-(4-Methylphenyl)-1-piperazinyl)-2-pyrrolidinone is unique due to the combination of the piperazine ring, 4-methylphenyl group, and pyrrolidinone moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

CAS No.

91703-17-2

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

5-[4-(4-methylphenyl)piperazin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C15H21N3O/c1-12-2-4-13(5-3-12)17-8-10-18(11-9-17)14-6-7-15(19)16-14/h2-5,14H,6-11H2,1H3,(H,16,19)

InChI Key

ZJRBBGGENIGEPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3CCC(=O)N3

Origin of Product

United States

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